molecular formula C17H20N4O4S B1590918 Dabsyl-L-alanine CAS No. 89131-10-2

Dabsyl-L-alanine

Cat. No. B1590918
CAS RN: 89131-10-2
M. Wt: 376.4 g/mol
InChI Key: MSJGMRRFQPODJE-LBPRGKRZSA-N
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Description

Dabsyl-L-alanine is an alanine derivative .


Synthesis Analysis

The synthesis of Dabsyl-L-alanine involves the transformation of amino acids to dimethylamino-azobenzenesulfonyl (dabsyl) derivatives . The preparation of dabsylchloride, a critical step in the process, was described by KunLin and Jin-Joa Chang .


Chemical Reactions Analysis

While specific chemical reactions involving Dabsyl-L-alanine are not explicitly mentioned in the search results, the compound is associated with various analytical charts that can be found on the product detail page of Tokyo Chemical Industry Co., Ltd .


Physical And Chemical Properties Analysis

Dabsyl-L-alanine is a solid at 20 degrees Celsius . .

Scientific Research Applications

1. Role in Protein Synthesis and Neurodegenerative Diseases

The amino acid N-β-methylamino-l-alanine (BMAA), related to Dabsyl-L-Alanine, is produced by cyanobacteria. Research has shown that human exposure to BMAA, due to its incorporation into protein, may link to progressive neurodegenerative diseases. This association is likely due to the substitution of BMAA for other amino acids like alanine and serine, leading to protein misfunction and misfolding. This incorporation is higher when using genomic DNA from post-mortem brain as a template, highlighting a potential mechanism for neurodegenerative disease progression (Glover, Mash, & Murch, 2014).

2. Analytical Determination in Biological Samples

Dabsyl chloride, a derivative of Dabsyl-L-Alanine, is used in high-performance liquid chromatography for the separation and determination of specific amino acids in biological samples. This method enables the differentiation of β- and γ-amino acids from other amino acids, providing an essential tool for biochemical analysis. This technique has been applied to study changes in β-alanine content in liver, kidney, and urine, offering insights into biochemical processes in these tissues (Abe, Kurozumi, Yao, & Ubuka, 1998).

3. Microbial Fermentation and Industrial Applications

The production of L-Alanine, a component of Dabsyl-L-Alanine, is vital for various industrial applications. Using microbial fermentation, such as with Escherichia coli, can enhance the production efficiency of L-Alanine. This process is significant for its applications in food, pharmaceuticals, and the production of engineered thermoplastics. Optimized fermentation conditions have been developed, showcasing the potential of biotechnological applications in producing L-Alanine on an industrial scale (Zhou, Deng, Cui, Liu, & Zhou, 2015).

Safety And Hazards

Users are advised to prevent the dispersion of dust, wash hands and face thoroughly after handling, and use a local exhaust if dust or aerosol will be generated . Contact with skin, eyes, and clothing should be avoided . In case of contact, immediate medical attention is recommended .

Future Directions

While specific future directions for Dabsyl-L-alanine are not mentioned in the search results, a study on L-alanine produced by Pediococcus acidilactici BD16 (alaD+) suggests that L-alanine has tremendous pharmacological potential and could add significantly to the human healthcare repertoire . This suggests that Dabsyl-L-alanine, as an alanine derivative, may also have potential applications in healthcare.

properties

IUPAC Name

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-12(17(22)23)20-26(24,25)16-10-6-14(7-11-16)19-18-13-4-8-15(9-5-13)21(2)3/h4-12,20H,1-3H3,(H,22,23)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJGMRRFQPODJE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555047
Record name N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dabsyl-L-alanine

CAS RN

89131-10-2
Record name N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Hayashida, Y Kaku - The Journal of Organic Chemistry, 2013 - ACS Publications
As a quencher-type host, dabsyl-appended cyclophanes bearing positively and negatively charged side chains (1a and 1b, respectively) were synthesized. Formation of cyclophane …
Number of citations: 21 pubs.acs.org

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